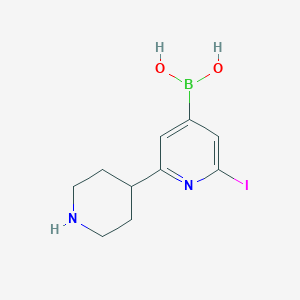
(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring, which is further substituted with an iodine atom and a piperidine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The initial step involves halogen-metal exchange, where the iodine atom on the pyridine ring is replaced with a metal, such as lithium or magnesium.
Suzuki–Miyaura Coupling: This compound can also be synthesized via Suzuki–Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or ketone.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Biology: It can be used to synthesize biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Used in the synthesis of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond
Comparison with Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative used in Suzuki–Miyaura coupling reactions.
2-Iodo-4-pyridinylboronic acid: Similar structure but lacks the piperidine ring.
6-(Piperidin-4-yl)pyridin-4-ylboronic acid: Similar structure but lacks the iodine atom.
Uniqueness: (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to the presence of both the iodine atom and the piperidine ring, which allows for a wider range of chemical reactions and applications compared to its similar compounds.
Properties
Molecular Formula |
C10H14BIN2O2 |
|---|---|
Molecular Weight |
331.95 g/mol |
IUPAC Name |
(2-iodo-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BIN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h5-7,13,15-16H,1-4H2 |
InChI Key |
PHANELBVQPTOIC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)I)C2CCNCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















